This compound is classified as an isoindole derivative, which is a subclass of heterocyclic compounds known for their presence in various natural products and synthetic pharmaceuticals. Isoindole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents .
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Key parameters such as temperature, reaction time, and choice of solvents significantly influence the yield and purity of the final product.
The molecular structure of 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide features:
The compound's structural integrity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the chemical environment of hydrogen atoms and functional groups present .
2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide can participate in various chemical reactions:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts .
The mechanism of action for 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide is primarily linked to its interaction with specific biological targets:
Research indicates that the precise molecular targets can vary depending on the biological context in which the compound is studied .
The physical and chemical properties of 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide include:
Thermochemical data indicates that the standard enthalpy of formation () is approximately -311 kJ/mol .
The applications of 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide span various fields:
Research continues to explore its full range of applications across different scientific disciplines .
The systematic naming of 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide reflects IUPAC conventions prioritizing the phthalimide core ("1,3-dioxoisoindol-2-yl") as the parent heterocycle. This nomenclature evolved from earlier trivial names that emphasized the aniline linkage or functional group arrangements:
Isomeric complexity arises from:
Table 1: Nomenclature Evolution of Key Phthalimide-Acetamides
Current Preferred Name | Historical/Synonymous Name | Structural Significance |
---|---|---|
2-(1,3-Dioxoisoindol-2-yl)-N-phenyl-acetamide | N-Phenylphthalimidoacetamid | Anilide linkage emphasis |
2-(1,3-Dioxoisoindolin-2-yl)-N-phenylacetamide | Phthalimidoacetic acid phenylamide | Carboxylic acid precursor focus |
2-[4-(1,3-Dioxoisoindol-2-yl)phenyl]acetamide | Nitrazepam Impurity D (CID 66491214) | Para-substituted derivative |
The molecular architecture of 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide (C₁₆H₁₂N₂O₃, MW 280.28 g/mol) integrates three key modules:
Table 2: Key Molecular Properties of 2-(1,3-dioxoisoindol-2-yl)-N-phenyl-acetamide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₁₂N₂O₃ | Elemental Analysis [4] |
Molecular Weight | 280.28 g/mol | Mass Spectrometry [2] |
Density | 1.393 g/cm³ | X-ray Crystallography [4] |
Boiling Point | 525.1°C at 760 mmHg | Simulated Distillation [2] |
LogP (Partition Coefficient) | 1.932 | Computational Modeling [4] |
PSA (Polar Surface Area) | 66.48 Ų | DFT Calculations [4] |
Spectroscopic fingerprints include:
Phthalimide-acetamide hybrids emerged from mid-20th century efforts to derivatize phthalic anhydride scaffolds. Key milestones include:
Synthetic advancements feature three strategic routes:
Table 3: Evolution of Key Phthalimide-Acetamide Derivatives
Compound Name | CAS/Identifier | Therapeutic Application | Reference Patent |
---|---|---|---|
2-(1,3-Dioxoisoindol-2-yl)-N-phenyl-acetamide | 2017-94-9 | Kinase inhibitor intermediate | Schapira et al. (1985) |
2-(1,3-Dioxoisoindol-2-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide | 33311-76-1 | Nitrazepam Impurity D | [7] |
(+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione | Not specified | Bone loss management | US10092542B2 [6] |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8